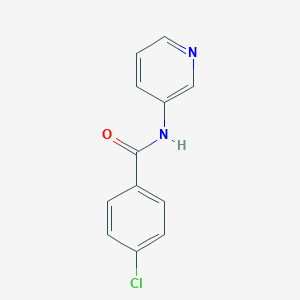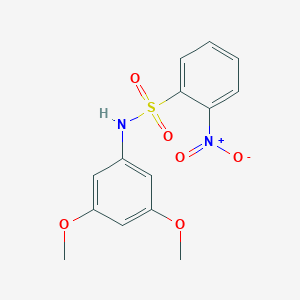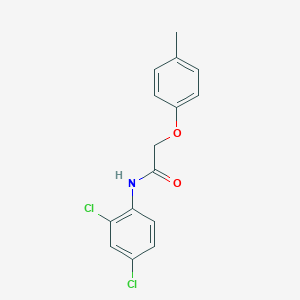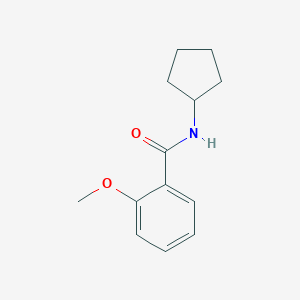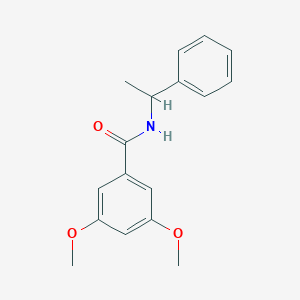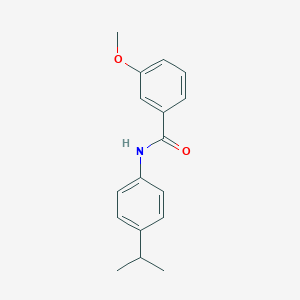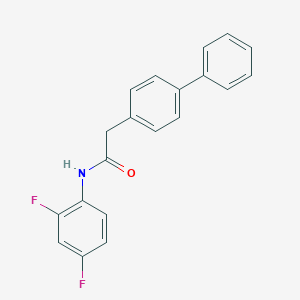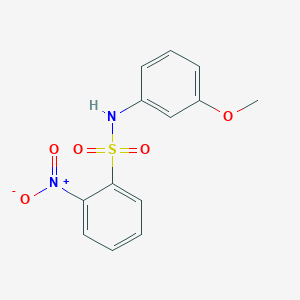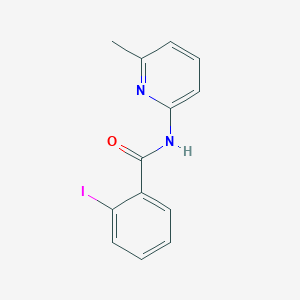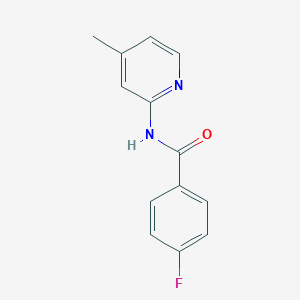![molecular formula C15H15N5O2 B402301 1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 164410-86-0](/img/structure/B402301.png)
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.31g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis Bioquímico
Biochemical Properties
1-Methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione plays a crucial role in biochemical reactions. It interacts with enzymes such as monoamine oxidase B (MAO-B), which metabolizes it into a toxic cation. This interaction is significant as it leads to the formation of 1-methyl-4-phenylpyridinium (MPP+), a compound known for its neurotoxic effects . The nature of these interactions involves the inhibition of mitochondrial complex I, leading to oxidative stress and neuronal damage.
Cellular Effects
The effects of this compound on various cell types are profound. It primarily affects dopaminergic neurons, leading to their degeneration. This compound influences cell signaling pathways by interfering with mitochondrial function, resulting in altered gene expression and disrupted cellular metabolism . The impact on cell function includes the induction of apoptosis and the formation of inclusion bodies within neurons.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with MAO-B. This binding leads to the production of MPP+, which inhibits mitochondrial complex I. The inhibition of this complex disrupts the electron transport chain, causing a buildup of free radicals and subsequent cell death . Additionally, this compound affects gene expression by inducing oxidative stress, which further contributes to neuronal damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it causes acute neurotoxic effects, but over time, its stability and degradation lead to long-term impacts on cellular function. Studies have shown that prolonged exposure results in sustained oxidative stress and chronic neuronal damage . The compound’s stability in vitro and in vivo is a critical factor in its long-term effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it induces mild neurotoxic effects, while higher doses result in severe toxicity and neuronal death. Threshold effects have been observed, where a specific dosage leads to a significant increase in neurotoxicity . High doses can cause adverse effects such as motor dysfunction and behavioral impairments.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to MPP+ by MAO-B. This conversion is crucial for its neurotoxic effects. The compound interacts with enzymes and cofactors involved in mitochondrial metabolism, leading to altered metabolic flux and changes in metabolite levels . The disruption of these pathways contributes to its overall biochemical impact.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It crosses the blood-brain barrier due to its lipophilic nature, allowing it to accumulate in the brain . Transporters and binding proteins facilitate its localization within specific cellular compartments, influencing its distribution and accumulation.
Subcellular Localization
The subcellular localization of this compound is primarily within mitochondria, where it exerts its neurotoxic effects. Targeting signals and post-translational modifications direct it to mitochondrial compartments, where it inhibits complex I and induces oxidative stress . This localization is critical for its activity and function within cells.
Propiedades
IUPAC Name |
1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-18-12-11(13(21)17-15(18)22)20-9-5-8-19(14(20)16-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJMDTWFIVXJPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(4-Iodo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B402223.png)

![N-[3,4-bis(methyloxy)phenyl]-2-{4-nitrophenyl}acetamide](/img/structure/B402225.png)
